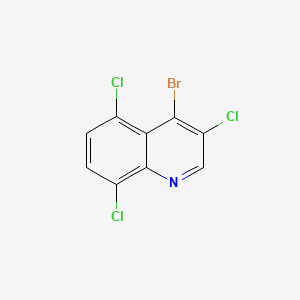

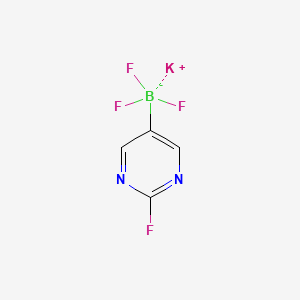

![molecular formula C7H4Br2N2S B597655 4,7-Dibromobenzo[d]thiazol-2-amine CAS No. 1208395-00-9](/img/structure/B597655.png)

4,7-Dibromobenzo[d]thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

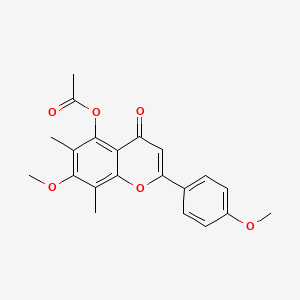

4,7-Dibromobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C7H4Br2N2S and a molecular weight of 307.991. It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which includes 4,7-Dibromobenzo[d]thiazol-2-amine, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 4,7-Dibromobenzo[d]thiazol-2-amine was confirmed by physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Physical And Chemical Properties Analysis

4,7-Dibromobenzo[d]thiazol-2-amine is a solid compound . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Precursor in Photovoltaic Material Synthesis

Dibromoderivatives of benzofused chalcogen-nitrogen heterocycles, such as 4,7-Dibromobenzo[d][1,2,3]thiadiazole, are important precursors in the synthesis of various photovoltaic materials .

2. Building Block for Organic Light Emitting Diodes (OLEDs) The compound can be used as a building block in the synthesis of organic light emitting diodes (OLEDs). OLEDs are used in several photovoltaic materials .

Component in Charge Transfer Materials

4,7-Dibromobenzo[d][1,2,3]thiadiazole can be used in the creation of charge transfer materials. These materials are used in various electronic devices .

Use in Nucleophilic Substitution Reactions

The compound can undergo nucleophilic substitution reactions. This property can be used in the synthesis of new materials .

Precursor for Cross-Coupling Co-Polymerization

The chemistry of 4,7-Dibromobenzo[d][1,2,3]thiadiazole is limited to Stille cross-coupling co-polymerization . This makes it a valuable starting material in this type of reaction.

6. Building Block for Organic Near-Infrared Materials The compound can be used as a building block in the synthesis of organic near-infrared materials. These materials have applications in various fields, including medical imaging and telecommunications .

Use in Direct Arylation Reactions

The compound can be used in direct C–H (het)arylation reactions of tricyclic benzo-bis-thiadiazoles . This can lead to the synthesis of potentially interesting compounds for organic photovoltaic components .

8. Use in Synthesis of Mono-Arylated Derivatives The compound can be used in the synthesis of mono-arylated derivatives. These derivatives are potentially interesting compounds for organic photovoltaic components .

Safety and Hazards

4,7-Dibromobenzo[d]thiazol-2-amine is classified as having acute toxicity when ingested (Category 4, H302), causing skin irritation (Category 2, H315), causing serious eye irritation (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Orientations Futures

The future directions for 4,7-Dibromobenzo[d]thiazol-2-amine could involve further investigation of its chemistry, including nucleophilic substitution, which may have an impact on the preparation of new materials . Additionally, efforts have been made to study the pharmacological activities of newly synthesized benzothiazole derivatives, including 4,7-Dibromobenzo[d]thiazol-2-amine, to combat antimicrobial and anticancer drug resistance .

Mécanisme D'action

Target of Action

It is known that the compound is a precursor in the synthesis of various photovoltaic materials . It’s also used in the synthesis of light-emitting and conducting polymers for organic electronics .

Mode of Action

The mode of action of 4,7-Dibromobenzo[d]thiazol-2-amine involves its interaction with other molecules during the synthesis of photovoltaic materials and organic electronics . For instance, it was shown that the nucleophilic substitution of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine gave selectively 4-substituted product .

Biochemical Pathways

Its role as a precursor in the synthesis of photovoltaic materials and organic electronics suggests that it may influence the pathways related to these processes .

Propriétés

IUPAC Name |

4,7-dibromo-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2N2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMWUPAUOOXTJTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Br)N=C(S2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733771 |

Source

|

| Record name | 4,7-Dibromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1208395-00-9 |

Source

|

| Record name | 4,7-Dibromo-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-B]pyridin-4-ylboronic acid](/img/structure/B597580.png)

![tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate](/img/structure/B597596.png)